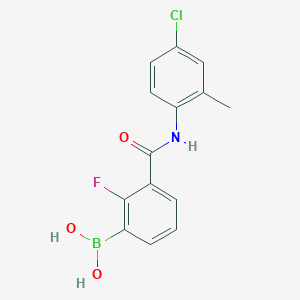
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronic acid and carbamoyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki coupling reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamoyl group can be hydrolyzed to form corresponding amines and acids.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters or alcohols.
科学研究应用
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling.
Biology: Potential use in the development of enzyme inhibitors due to the presence of the boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit proteasomes.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This property is particularly useful in the development of proteasome inhibitors for cancer therapy.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methylphenylboronic acid
- 2-Fluorobenzeneboronic acid
- Phenylboronic acid
Uniqueness
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to inhibit enzymes by forming covalent bonds with active site residues sets it apart from other similar compounds.
属性
分子式 |
C14H12BClFNO3 |
|---|---|
分子量 |
307.51 g/mol |
IUPAC 名称 |
[3-[(4-chloro-2-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-7-9(16)5-6-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChI 键 |
GBXFNILAZLGQRB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
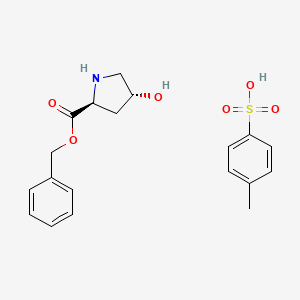
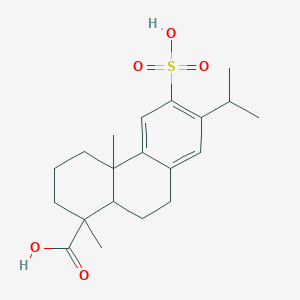

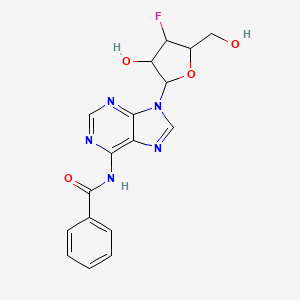
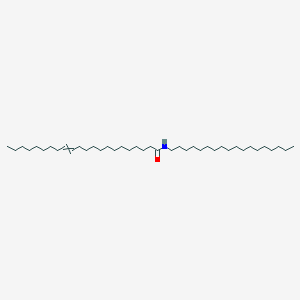
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
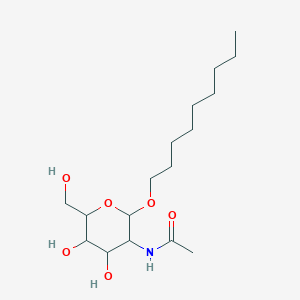
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
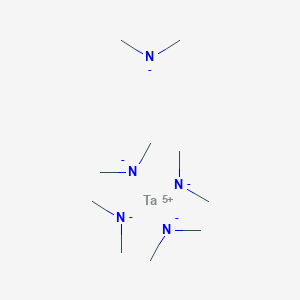
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
